molecular formula C10H11FO2 B1304229 4-(3-Fluoropropoxy)benzaldehyde CAS No. 400825-68-5

4-(3-Fluoropropoxy)benzaldehyde

Cat. No.: B1304229
CAS No.: 400825-68-5
M. Wt: 182.19 g/mol
InChI Key: BTUBWANWQSVITR-UHFFFAOYSA-N
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Description

4-(3-Fluoropropoxy)benzaldehyde is an organic compound with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . It is a benzaldehyde derivative where a fluoropropoxy group is attached to the benzene ring. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Fluoropropoxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 3-fluoropropyl 4-methylbenzenesulfonate in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This includes optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropropoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(3-Fluoropropoxy)benzoic acid.

    Reduction: 4-(3-Fluoropropoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoropropoxy)benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoropropoxy)benzaldehyde depends on its specific applicationThese interactions can modulate biological pathways and chemical reactions, leading to desired effects in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzaldehyde
  • 4-(3-Chloropropoxy)benzaldehyde
  • 4-(3-Bromopropoxy)benzaldehyde

Uniqueness

4-(3-Fluoropropoxy)benzaldehyde is unique due to the presence of the fluorine atom in the propoxy group, which can influence the compound’s reactivity and interactions. Fluorine atoms are known to affect the electronic properties of molecules, making this compound particularly interesting for research in medicinal chemistry and material science .

Properties

IUPAC Name

4-(3-fluoropropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUBWANWQSVITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382381
Record name 4-(3-fluoropropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400825-68-5
Record name 4-(3-Fluoropropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400825-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-fluoropropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium fluoride (Fluka, 7.2 mg, 0.124 mmol) and kryptofix 222 (Fluka, 46.7 mg, 0.124 mmol) were dissolved in dry acetonitrile (2.5 ml). After 10 min the mixture was added to a stirred solution of methanesulfonic acid 3-(4-formylphenoxy)propyl ester 13 (16.0 mg, 0.062 mmol) in dry acetonitrile (1.5 ml). The reaction mixture was heated at 60° C. for 30 minutes. The product was confirmed by analytical HPLC (column Phenomenex Luna C18(2) 3 μm 4.6×50 mm, solvents: A=water/0.1% TFA and B=acetonitrile/0.1% TFA; gradient 10-80% B over 10 min; flow 2.0 ml/min, UV detection at 214 and 254 nm) co-eluting with commercial standard (Fluorochem) at 5.0 minutes.
Quantity
7.2 mg
Type
reactant
Reaction Step One
Quantity
46.7 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
methanesulfonic acid 3-(4-formylphenoxy)propyl ester
Quantity
16 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of the prosthetic group, specifically 4-(3-Fluoropropoxy)benzaldehyde, influence the biodistribution of the radiolabeled RGD peptide?

A1: The research article investigates the impact of different prosthetic groups, including this compound ([(18)F]9), on the biodistribution of RGD peptides for PET imaging. The study found that the RGD peptide conjugate incorporating [(18)F]9, denoted as [(18)F]10, exhibited different biodistribution characteristics compared to the conjugate using the more hydrophilic prosthetic group [(18)F]-(2-{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}ethoxy)acetaldehyde ([(18)F]5). Specifically, [(18)F]10 displayed higher retention in organs like the liver and lungs compared to [(18)F]7, the conjugate with the more hydrophilic prosthetic group. This suggests that the relatively more hydrophobic nature of the this compound prosthetic group in [(18)F]10 might lead to increased lipophilicity of the conjugate, influencing its distribution and excretion profile in vivo [].

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